N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide
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Overview
Description
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound characterized by the presence of a cyclohexyl group, two fluorine atoms, a hydroxypropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with cyclohexylamine and 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. The hydroxypropyl group may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2,5-difluoro-N-methylbenzenesulfonamide
- N-cyclohexyl-2,5-difluoro-N-ethylbenzenesulfonamide
Uniqueness
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO3S/c1-11(19)10-18(13-5-3-2-4-6-13)22(20,21)15-9-12(16)7-8-14(15)17/h7-9,11,13,19H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLKASMEPCABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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